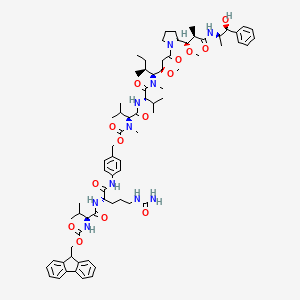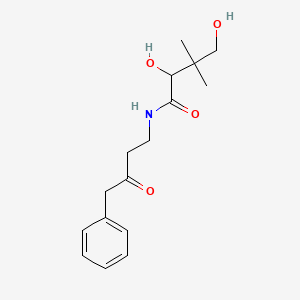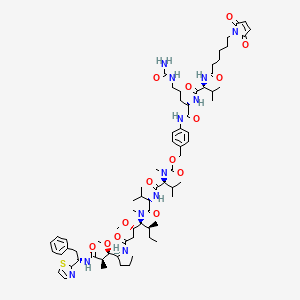
Vc-MMAD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vc-MMAD, also known as Valine-Citrulline Monomethyl Auristatin D, is a synthetic compound used primarily in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy cells. This compound is a potent tubulin inhibitor, which means it interferes with the microtubule network within the cell, leading to cell cycle arrest and apoptosis (programmed cell death).
Mechanism of Action
Target of Action
Vc-MMAD is an antibody-drug conjugate (ADC) that primarily targets the Death Receptor 5 (DR5) . DR5 is a cell surface receptor that is highly expressed on the plasma membrane of certain cancer cells . The high affinity and selectivity of the monoclonal antibody component of this compound allows it to bind specifically to cells expressing DR5 .
Mode of Action
Upon binding to DR5, the this compound ADC is internalized by the tumor cell through receptor-mediated endocytosis . Inside the cell, the ADC undergoes lysosomal degradation, leading to the release of the cytotoxic drug Monomethyl Auristatin E (MMAE) . MMAE is a potent anti-mitotic toxin that is covalently bound to the antibody through a protease-labile valine-citrulline (vc) linker .
Biochemical Pathways
Once released into the cytosol, MMAE exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to G2/M-phase cell cycle arrest . This disruption of the cell’s normal division process ultimately results in cell death via apoptosis induction . Additionally, the ADC can mediate cell death via antibody-dependent cell-mediated cytotoxicity and complement-dependent cytotoxicity .
Result of Action
The result of this compound’s action is potent in vitro antitumor activity in a panel of human DR5-positive cell lines . In cell- and patient-derived xenografts, this compound showed excellent tumoricidal activity . The compound’s action results in growth arrest and cell death, significantly reducing the viability of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the hydrophobic nature of the MMAE payload must be considered during the compound’s development . Additionally, the stability of the vc linker in the plasma can affect the compound’s action
Biochemical Analysis
Biochemical Properties
Vc-MMAD plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly lysosomal enzymes such as Cathepsin B . The Vc linkage in this compound is stable in plasma but is rapidly hydrolyzed by these enzymes . This interaction is crucial for the function of this compound in ADCs.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, once internalized into the target cells, the potent tubulin inhibitor MMAD is released into the cytosol, inducing G2/M-phase growth arrest and cell death via apoptosis induction .
Molecular Mechanism
The mechanism of action of this compound involves a series of binding interactions with biomolecules and changes in gene expression . After the ADC is internalized into the target cell, the this compound is cleaved by lysosomal proteases, releasing the cytotoxic drug into the cytosol . This process allows this compound to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the stability of this compound and its effects on cellular function can vary in in vitro or in vivo studies . The stability of the ADCs in systemic circulation and the rate of their intracellular processing within target cancer cells are key factors determining the efficacy of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. The potency and efficacy of the ADCs in a mouse model were found to be in proportion to the drug load .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The release of the cytotoxic drug into the cytosol after the ADC is internalized into the target cell is a crucial part of this compound’s metabolic pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . The transport and distribution of this compound are essential for its function in ADCs.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for understanding its role in ADCs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vc-MMAD involves several key steps:
Preparation of the Linker: The Valine-Citrulline (Vc) linker is synthesized through a series of peptide coupling reactions. This involves the use of protecting groups to ensure selective reactions at specific sites.
Attachment of the Payload: Monomethyl Auristatin D (MMAD) is then attached to the Vc linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to ensure high yield and purity. The process includes:
Large-Scale Peptide Synthesis: Automated peptide synthesizers are often used to produce the Vc linker in large quantities.
Chemical Reactions Analysis
Types of Reactions
Vc-MMAD undergoes several types of chemical reactions, including:
Hydrolysis: The Vc linker can be hydrolyzed under acidic or basic conditions, leading to the release of MMAD.
Reduction: The disulfide bonds in the linker can be reduced, leading to the release of the cytotoxic payload.
Substitution: The amine groups in the linker can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Reduction: Commonly carried out using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Often involves the use of electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Hydrolysis: Free MMAD and the corresponding hydrolyzed linker.
Reduction: Free MMAD and reduced linker fragments.
Substitution: Modified linker with new substituents attached to the amine groups.
Scientific Research Applications
Vc-MMAD has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the stability and reactivity of peptide linkers in ADCs.
Biology: Employed in cell biology research to study the effects of tubulin inhibition on cell division and apoptosis.
Medicine: Integral component of ADCs used in cancer therapy. These conjugates target specific cancer cells, delivering the cytotoxic payload directly to the tumor site, thereby reducing systemic toxicity.
Industry: Used in the development and production of ADCs for clinical use. .
Comparison with Similar Compounds
Vc-MMAD is often compared with other similar compounds used in ADCs, such as:
Valine-Citrulline Monomethyl Auristatin E (Vc-MMAE): Similar to this compound but with a different cytotoxic payload (Monomethyl Auristatin E). Vc-MMAE is also a tubulin inhibitor but has different pharmacokinetic properties and potency.
Valine-Citrulline Monomethyl Auristatin F (Vc-MMAF): Another similar compound with a different payload (Monomethyl Auristatin F).
Uniqueness of this compound
This compound is unique due to its specific combination of the Vc linker and MMAD payload. This combination provides a balance of stability, potency, and specificity, making it a valuable component in the development of ADCs for targeted cancer therapy .
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H104N12O14S/c1-14-45(8)61(53(94-12)40-57(86)81-37-22-26-52(81)62(95-13)46(9)63(87)76-51(67-72-35-38-97-67)39-47-23-17-15-18-24-47)79(10)68(91)59(43(4)5)78-66(90)60(44(6)7)80(11)70(93)96-41-48-28-30-49(31-29-48)74-64(88)50(25-21-34-73-69(71)92)75-65(89)58(42(2)3)77-54(83)27-19-16-20-36-82-55(84)32-33-56(82)85/h15,17-18,23-24,28-33,35,38,42-46,50-53,58-62H,14,16,19-22,25-27,34,36-37,39-41H2,1-13H3,(H,74,88)(H,75,89)(H,76,87)(H,77,83)(H,78,90)(H3,71,73,92)/t45-,46+,50-,51-,52-,53+,58-,59-,60-,61-,62+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBICHHPFYWKKI-BDVWXETGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H104N12O14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1369.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

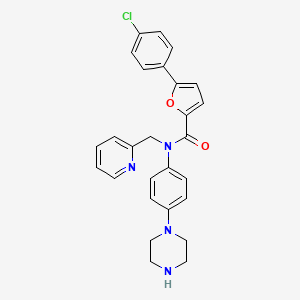

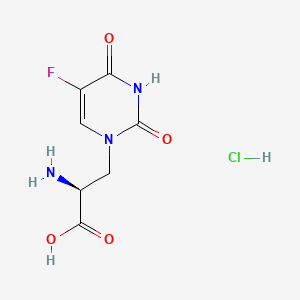
![N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B1139147.png)
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B1139152.png)

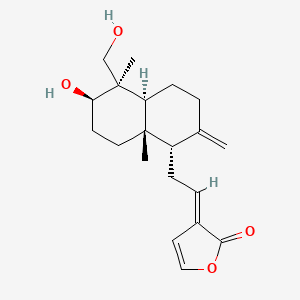
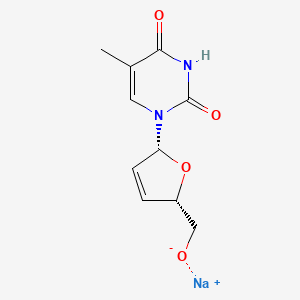
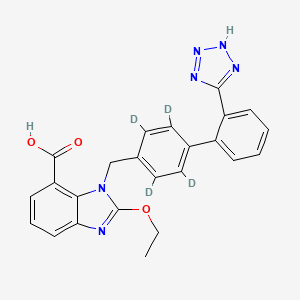

![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)
